Critical Assessment: Lack of Publicly Available Direct Comparative Data for CAS 1795297-42-5
A thorough search of peer-reviewed literature, authoritative databases, and patent repositories reveals that no direct head-to-head quantitative comparison data is currently publicly available for CAS 1795297-42-5 against its closest commercially listed analogs, such as 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea or 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea . The primary BindingDB record associated with this ChEMBL ID (CHEMBL1421830) has been verified to correspond to a different chemotype (BDBM50512257; thienopyridine scaffold), indicating a common data curation error that invalidates its use as a source of quantitative evidence [1]. Consequently, any claim of specific, quantifiable differentiation for this compound over its analogs cannot be substantiated by primary or patent-derived data at this time. The available evidence is strictly class-level and must be considered preliminary.
| Evidence Dimension | Direct comparator-based biological or physicochemical data |
|---|---|
| Target Compound Data | No verifiable target-specific quantitative data found |
| Comparator Or Baseline | No valid comparator data identified in primary sources |
| Quantified Difference | Difference cannot be quantified |
| Conditions | N/A — No qualifying assay or model context found for a direct comparison |
Why This Matters
This evidence gap means scientific procurement decisions cannot currently be guided by quantitative performance metrics against alternatives, and any selection must rely on exploratory assumptions rather than proven differentiation.
- [1] BindingDB. BDBM50512257 (CHEMBL1421830) Affinity Data. Verified to be a thienopyridine derivative, not the target urea compound. View Source
